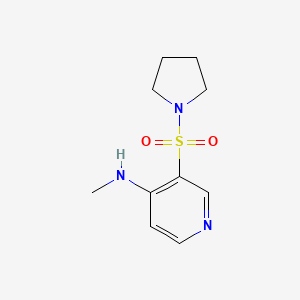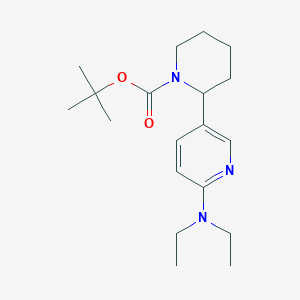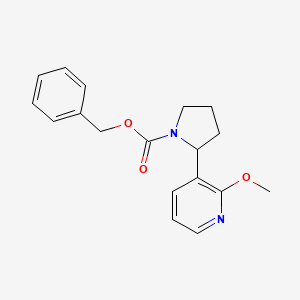
2-(Trifluoromethoxy)pyrazine-6-aceticacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The trifluoromethoxy group, known for its electron-withdrawing properties, imparts significant stability and hydrophobicity to the molecule . This compound is part of the broader class of trifluoromethoxypyrazines, which are valued in medicinal chemistry and material sciences for their unique characteristics .
準備方法
The synthesis of 2-(Trifluoromethoxy)pyrazine-6-aceticacid involves several steps, typically starting with the preparation of 2-chloro-5-trifluoromethoxypyrazine. This intermediate can be synthesized through chlorination and fluorination reactions . The subsequent steps often involve coupling reactions such as Buchwald-Hartwig amination, Kumada-Corriu, Suzuki, and Sonogashira coupling reactions . These methods are efficient and scalable, making them suitable for industrial production.
化学反応の分析
2-(Trifluoromethoxy)pyrazine-6-aceticacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents and conditions
Common reagents used in these reactions include antimony trifluoride for fluorination and various catalysts for coupling reactions . The major products formed depend on the specific reaction conditions and reagents employed.
科学的研究の応用
2-(Trifluoromethoxy)pyrazine-6-aceticacid has several applications in scientific research:
Biology: The compound’s stability and hydrophobicity make it useful in studying biological systems and interactions.
作用機序
The mechanism of action of 2-(Trifluoromethoxy)pyrazine-6-aceticacid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to interact with biological molecules, potentially affecting various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
2-(Trifluoromethoxy)pyrazine-6-aceticacid can be compared with other trifluoromethoxy-substituted compounds, such as:
2-chloro-5-trifluoromethoxypyrazine: An intermediate in the synthesis of this compound.
Trifluoromethyl ethers: These compounds share similar properties but differ in their specific chemical structures and applications.
The uniqueness of this compound lies in its specific combination of the trifluoromethoxy group with the pyrazine ring, which imparts distinct chemical and physical properties .
特性
分子式 |
C7H5F3N2O3 |
|---|---|
分子量 |
222.12 g/mol |
IUPAC名 |
2-[6-(trifluoromethoxy)pyrazin-2-yl]acetic acid |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)15-5-3-11-2-4(12-5)1-6(13)14/h2-3H,1H2,(H,13,14) |
InChIキー |
HIUGMOWHOKMQSN-UHFFFAOYSA-N |
正規SMILES |
C1=C(N=C(C=N1)OC(F)(F)F)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-amino-3-methyl-1-[(2S)-2-[[methyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]butan-1-one](/img/structure/B11804564.png)
![tert-Butyl 6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B11804568.png)







